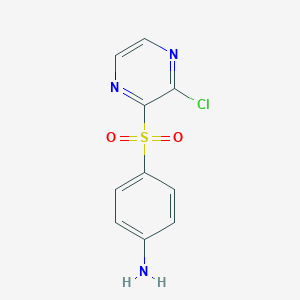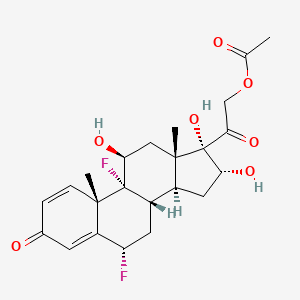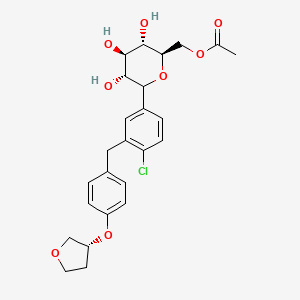
Empagliflozin MonoAcetyl Impurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Empagliflozin MonoAcetyl Impurity is a chemical compound that serves as an impurity reference standard in the pharmaceutical industry. . This compound is primarily used in the quality control and validation processes during the production of empagliflozin, a medication used to manage type 2 diabetes mellitus.
Vorbereitungsmethoden
The preparation of Empagliflozin MonoAcetyl Impurity involves several synthetic routes and reaction conditions. One method includes dissolving a compound (S)-3-(4-nitrophenoxy) tetrahydrofuran in a reaction solvent, adding a catalyst of ferric trichloride hexahydrate and activated carbon under stirring, heating the system to a certain temperature, and then adding a reducing agent of hydrazine hydrate . This process involves heating, stirring, and refluxing to achieve the desired impurity.
Analyse Chemischer Reaktionen
Empagliflozin MonoAcetyl Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, ferric trichloride hexahydrate, and activated carbon . The major products formed from these reactions are typically other impurities or by-products that need to be identified and quantified during the quality control process.
Wissenschaftliche Forschungsanwendungen
Empagliflozin MonoAcetyl Impurity has several scientific research applications. It is used in the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), to ensure the purity and quality of empagliflozin . This compound is also utilized in stability studies, impurity profiling, and bio-analytical methods to estimate the presence of impurities in pharmaceutical formulations . Additionally, it plays a role in the identification of unknown impurities and the assessment of their genotoxic potential .
Wirkmechanismus
The mechanism of action of Empagliflozin MonoAcetyl Impurity is closely related to that of empagliflozin. Empagliflozin inhibits sodium-glucose co-transporter-2 (SGLT2), reducing the renal reabsorption of filtered glucose and lowering the renal tubular threshold for glucosuria . This action helps manage blood glucose levels in patients with type 2 diabetes mellitus. The impurity itself does not have a direct therapeutic effect but is crucial for ensuring the safety and efficacy of the final pharmaceutical product.
Vergleich Mit ähnlichen Verbindungen
Empagliflozin MonoAcetyl Impurity can be compared with other impurities and related compounds used in the pharmaceutical industry. Similar compounds include other impurities of empagliflozin, such as (1R)-1,5-Dihydroxy Empagliflozin D4 and other synthetic impurities . These compounds are used for similar purposes, such as method validation, quality control, and stability studies. this compound is unique in its specific chemical structure and the role it plays in the analytical processes for empagliflozin.
Eigenschaften
Molekularformel |
C25H29ClO8 |
|---|---|
Molekulargewicht |
492.9 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-6-[4-chloro-3-[[4-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C25H29ClO8/c1-14(27)32-13-21-22(28)23(29)24(30)25(34-21)16-4-7-20(26)17(11-16)10-15-2-5-18(6-3-15)33-19-8-9-31-12-19/h2-7,11,19,21-25,28-30H,8-10,12-13H2,1H3/t19-,21-,22-,23+,24-,25?/m1/s1 |
InChI-Schlüssel |
KGCZRQDTNDGABN-PNHSLRLHSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)O[C@@H]4CCOC4)O)O)O |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC4CCOC4)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,5R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid](/img/structure/B13839857.png)

![4-Pyridazinol, 6-[4-(trifluoromethyl)phenyl]-](/img/structure/B13839866.png)
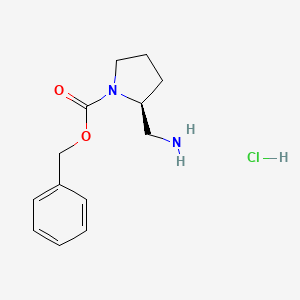
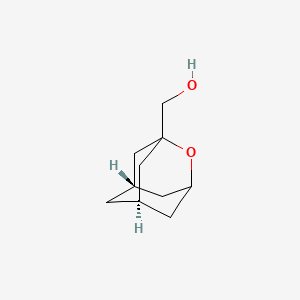
![ethyl 3-(1,4-dioxo-3-propan-2-yl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl)-2-methyl-3-oxo-2-phenylmethoxypropanoate](/img/structure/B13839876.png)
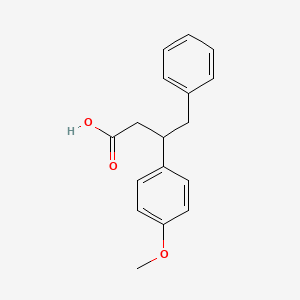
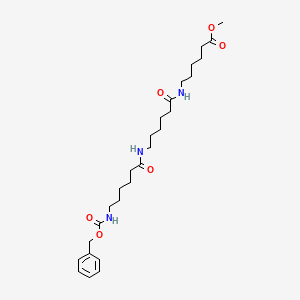

![3-Amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13839905.png)
